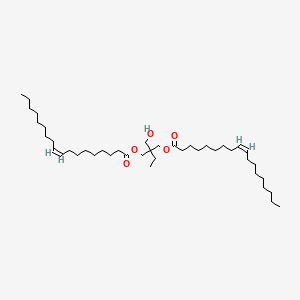

Trimethylolpropane dioleate

Description

Properties

CAS No. |

25111-05-1 |

|---|---|

Molecular Formula |

C42H78O5 |

Molecular Weight |

663.1 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20- |

InChI Key |

NKSZWBYBTXAALC-WRBBJXAJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Pathways and Reaction Mechanisms of Trimethylolpropane Dioleate

Direct Esterification Processes

Direct esterification is the most common and economically viable route for the production of trimethylolpropane (B17298) esters. This method involves the direct reaction between trimethylolpropane and fatty acids, typically with the removal of water, a byproduct, to drive the reaction towards completion. asianpubs.orguctm.edu The reaction can be represented by the reaction scheme in Figure 1.

Figure 1. Reaction scheme for the synthesis of trimethylolpropane (TMP) esters from TMP and oleic acid (OA). researchgate.net

Esterification with Oleic Acid and Other Fatty Acids

The reaction between trimethylolpropane and oleic acid is a prime example of the synthesis of a biolubricant base stock. biointerfaceresearch.comresearchgate.net The properties of the resulting ester, such as viscosity, oxidative stability, and low-temperature performance, are highly dependent on the degree of esterification.

The esterification of trimethylolpropane with a fatty acid like oleic acid proceeds in a stepwise manner due to the presence of three hydroxyl groups on the TMP molecule. asianpubs.org This results in a product mixture that can contain trimethylolpropane monooleate, trimethylolpropane dioleate, and trimethylolpropane trioleate. The composition of this mixture is highly dependent on the reaction conditions, including the molar ratio of the reactants, temperature, and reaction time. nih.govresearchgate.net

For instance, the reaction starts with the formation of the monoester, which then reacts further to form the diester, and finally the triester. Controlling the reaction to favor the formation of the dioleate requires careful optimization of these parameters. The steric hindrance increases with each esterification step, making the formation of the triester more challenging than the mono- and diesters. researchgate.net

Catalysts are crucial for achieving high conversion rates and selectivity in the esterification of trimethylolpropane. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages. rsc.orgchemistryworld.com

Homogeneous acid catalysts are widely used in industrial esterification processes due to their high activity and low cost. researchgate.net Common examples include sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid. researchgate.netajgreenchem.com

Sulfuric Acid (H₂SO₄): A strong and inexpensive acid catalyst that has been shown to be effective in the synthesis of trimethylolpropane esters. asianpubs.orgbiointerfaceresearch.com For example, a 68% yield of trimethylolpropane ester was achieved using 1% (w/w) sulfuric acid as a catalyst in the esterification of palm kernel free fatty acids with trimethylolpropane. asianpubs.org In another study, the esterification of unsaturated palm fatty acid distillate with TMP using sulfuric acid as a catalyst yielded up to 96% of the polyol ester. academie-sciences.fr

Methanesulfonic Acid (CH₃SO₃H): An environmentally friendly catalyst that has been successfully used in the production of oleic-based trimethylolpropane esters in a reactive distillation system. researchgate.net

p-Toluenesulfonic Acid (p-TSA): A solid, organic-soluble strong acid that is often preferred due to its high catalytic activity and relative ease of handling compared to sulfuric acid. uctm.eduajgreenchem.comwikipedia.org It is effective in promoting esterification reactions, often in a solvent like toluene (B28343) to facilitate the removal of water. ajgreenchem.comnih.gov Studies have investigated the kinetics of the p-TSA catalyzed esterification of oleic acid with trimethylolpropane, highlighting its effectiveness. uctm.edu Deep eutectic solvents based on p-toluenesulfonic acid have also been explored as efficient and recyclable catalysts for transesterification reactions. nih.gov Furthermore, p-toluenesulfonic acid can be supported on materials like UiO-66(Zr) to create a recyclable solid acid catalyst. rsc.org

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the fatty acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol (trimethylolpropane). academie-sciences.fr

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues. rsc.orgresearchgate.net A variety of solid acid catalysts have been investigated for the synthesis of trimethylolpropane esters.

Sulfated Tin(II) Oxide (SnO₂/SO₄²⁻): This solid superacid catalyst has demonstrated high activity in the esterification of free fatty acids. researchgate.net Its catalytic performance is linked to its strong acidity. researchgate.net

Zeolites: These microporous aluminosilicates can be effective catalysts, although their small pore size can sometimes limit the diffusion of large molecules like fatty acids. mdpi.comresearchgate.net Modifications, such as the incorporation of transition metals like Zr into the ZSM-5 framework, have been shown to enhance their catalytic activity in the esterification of trimethylolpropane with fatty acids, achieving yields up to 94.41%. mdpi.com Tungsten-loaded ZSM-5 (W/ZSM-5) has also been used to catalyze the synthesis of bio-polyols from sunflower oil. nih.gov

Acidic Resins: Ion-exchange resins with sulfonic acid functional groups, such as Amberlyst and Purolite, are effective solid acid catalysts for esterification. frontiersin.orgresearchgate.netnih.govgoogle.com They have been successfully used in the synthesis of biolubricants from the esterification of free fatty acids with alcohols. researchgate.net Research has shown that while these resins can heterogeneously catalyze the formation of mono- and diesters of trimethylolpropane, the final triester formation may be driven by the homogeneous catalytic effect of the residual oleic acid. researchgate.net

Metal Oxides: Various metal oxides, including zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and tin oxide (SnO₂), have been studied as solid acid catalysts for fatty acid esterification. researchgate.netmdpi.comepa.gov Sulfated zirconia, in particular, has shown high activity and robustness as a superacid catalyst for multiproduct fatty acid esterification. rsc.org

Biochar: Sulfonated biochar, derived from the pyrolysis of biomass, has emerged as a promising, renewable solid acid catalyst. researchgate.netnih.govresearchgate.netmdpi.comacs.org The sulfonic acid groups (-SO₃H) on the biochar surface provide Brønsted acidity, making it effective for esterification reactions. nih.govmdpi.com The catalytic activity of biochar can be influenced by the carbonization temperature and activation methods. researchgate.netresearchgate.netacs.org Kinetic studies on the esterification of oleic acid using a sulfonated eucalyptus bark biochar catalyst have been reported. nih.gov

Catalytic Systems in Esterification

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the esterification of trimethylolpropane with oleic acid is crucial for process optimization and reactor design. Kinetic studies often involve monitoring the concentrations of reactants and products over time under various conditions, such as temperature and catalyst loading.

A study on the enzymatic hydroesterification for fatty acid methyl ester synthesis revealed that the esterification reaction is endothermic. nih.gov Another kinetic and thermodynamic study on the esterification of oleic acid over a sulfonated biochar catalyst determined the activation energy and other thermodynamic parameters for the reaction. nih.gov

The reaction is a series of reversible reactions, and kinetic models are often developed to describe the rates of formation of the mono-, di-, and triesters. For example, a kinetic model for the transesterification of oleic acid methyl esters with trimethylolpropane was based on three reversible series-parallel reactions. researchgate.net These models help in predicting the product distribution under different operating conditions and in optimizing the process to maximize the yield of the desired this compound.

Transesterification Methodologies

The primary and most economically viable method for synthesizing Trimethylolpropane (TMP) esters, including this compound, is through a two-stage transesterification process. mdpi.comfrontiersin.org This chemical modification of vegetable oils is essential to improve their inherent limitations, such as poor low-temperature properties and oxidative stability, making them suitable for use as biolubricants. frontiersin.orgnih.gov

Transesterification with Fatty Acid Methyl Esters (FAME)

The synthesis begins with the conversion of triglycerides from various oil feedstocks into Fatty Acid Methyl Esters (FAME) and glycerol. mdpi.com This initial step is crucial for preparing the fatty acid chains for the subsequent reaction with trimethylolpropane. researchgate.net The resulting FAME is then reacted with TMP to produce the desired polyol ester. mdpi.comfrontiersin.org This method is favored due to its cost-effectiveness, energy efficiency, and high reaction yields. researchgate.net The removal of methanol, a byproduct of the transesterification, is critical for driving the reaction towards a high product yield and is often achieved by applying a reduced pressure. dss.go.th

The fatty acid composition of the resulting biodiesel from WCO is a critical factor. For instance, one study found the primary fatty acid methyl esters in WCO-derived biodiesel to be linoleic and oleic acid. nih.gov

Fatty Acid Composition of WCO-derived Biodiesel

| Fatty Acid Methyl Ester | Percentage (%) |

|---|---|

| Linoleic Acid | 31 |

| Oleic Acid | 20.7 |

A wide range of vegetable oils serve as feedstocks for the synthesis of TMP esters. These include palm oil, jatropha oil, sunflower oil, soybean oil, and cottonseed oil. mdpi.comfrontiersin.orgresearchgate.net The choice of vegetable oil directly influences the properties of the final TMP ester due to the varying fatty acid profiles of the oils. ontosight.ai For example, TMP esters derived from different vegetable oils can be tailored to meet specific viscosity grades, such as ISO VG 22, ISO VG 68, and ISO VG 150. mdpi.com

Research has shown that transesterification of methyl esters from palm oil with TMP results in a biolubricant with enhanced lubricity properties. frontiersin.org Similarly, TMP esters have been successfully synthesized from palm kernel oil, crude Jatropha oil, and castor oil, exhibiting improved viscosity indices and pour points. frontiersin.orgresearchgate.net Camelina oil has also been investigated as a promising feedstock, with microwave-assisted transesterification yielding high conversions to TMP triesters. nih.gov

Physicochemical Properties of TMP Esters from Various Vegetable Oils

| Vegetable Oil Source | Viscosity at 40°C (mm²/s) | Viscosity Index | Reference |

|---|---|---|---|

| Palm Oil | 42.5 | 221 | frontiersin.org |

| Palm Kernel Oil | 39.7-49.7 | 167-187 | asianpubs.org |

| Moringa Oleifera Oil | - | 170 | frontiersin.org |

Catalytic Systems in Transesterification

The efficiency of the transesterification reaction is heavily dependent on the catalytic system employed. Both alkaline and acidic catalysts are used to facilitate the synthesis of TMP dioleate.

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (CH₃ONa), are commonly used in the transesterification process. mdpi.comresearchgate.net Sodium methoxide is noted to be particularly efficient in achieving high yields of TMP triesters. researchgate.netresearchgate.net The first stage of synthesis, the conversion of triglycerides to FAME, is typically carried out in the presence of a base catalyst like KOH. mdpi.com In the second stage, where FAME reacts with TMP, catalysts such as potassium carbonate are utilized. researchgate.net Chemical transesterification using sodium methylate as a catalyst has been shown to achieve up to 99% total conversion to TMP esters, although at elevated temperatures of around 120°C. dss.go.th

While alkaline catalysis is prevalent, acidic catalysts also play a role in the synthesis of TMP esters. google.com Protonic acids have been traditionally used, though they can lead to issues such as high reaction temperatures, long reaction times, and equipment corrosion. google.com More recent research has explored the use of environmentally friendly catalysts like methanesulfonic acid for the esterification of oleic acid with TMP. researchgate.net Sulfuric acid has also been employed as a catalyst in the esterification of palm kernel free fatty acids with TMP. asianpubs.org The use of certain acidic catalysts can influence the reaction by promoting or inhibiting side reactions, thereby affecting the selectivity of the desired product. mdpi.com

Enzymatic Biocatalysis

Enzymatic biocatalysis has emerged as a promising green alternative for the synthesis of trimethylolpropane esters. This method often employs lipases, which can be immobilized to improve stability and reusability. mdpi.comnih.gov

Immobilized Lipase (B570770): The use of immobilized lipases offers several advantages, including easier separation from the reaction mixture, enhanced stability, and the potential for continuous processes. mdpi.comnih.govgoogle.com Lipases can be immobilized on various supports, such as nylon or hydrophobic materials, which can in some cases lead to hyperactivation of the enzyme. mdpi.comnih.govnih.gov For instance, lipase from Pseudomonas fluorescens immobilized on hydrophobic supports exhibited a significant increase in activity and enantioselectivity. nih.gov Immobilization can be achieved through various techniques, including adsorption, crosslinking, and embedding, to firmly attach the enzyme to the carrier. google.com

Candida antarctica Lipase B (Novozym® 435): Novozym® 435, an immobilized form of Candida antarctica lipase B, is a widely studied and effective biocatalyst for esterification reactions. capes.gov.brnih.govnih.govrsc.org It has been successfully used in the synthesis of various esters, including lysophosphatidylcholine (B164491) and polyesters. nih.govrsc.org Studies have shown that pretreatment of Novozym® 435 can significantly enhance its activity in methanolysis for biodiesel production. nih.gov This lipase has also been employed in the synthesis of trimethylolpropane oleates in a biphasic non-solvent process, demonstrating quantitative conversion. rsc.orgrsc.org

Lipozyme TL IM: Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, is another commercially available catalyst used in ester synthesis. jmbfs.orgnovonesis.comopenbiotechnologyjournal.comnih.gov It is known for its sn-1,3 specificity, making it suitable for the production of structured lipids. jmbfs.org Lipozyme TL IM has been utilized in solvent-free systems for the transesterification of oils and the acetylation of eugenol. jmbfs.orgnih.gov Pre-treatment of Lipozyme TL IM can reduce the formation of by-products by removing excess water. openbiotechnologyjournal.com

Table 1: Research Findings on Enzymatic Biocatalysis of this compound and Related Esters

| Catalyst | Substrates | Key Findings | Reference |

| Immobilized Candida rugosa lipase | Refined/Used Soybean Oil, Trimethylolpropane | Complete hydrolysis of oils was achieved in 3 hours, followed by enzymatic esterification to produce trimethylolpropane triesters with a maximum conversion of ~97%. researchgate.net | researchgate.net |

| Novozym® 435 (Candida antarctica lipase B) | Trimethylolpropane, Oleic Acid | Quantitative conversion (96%) to trimethylolpropane oleates was achieved in a biphasic non-solvent process. rsc.orgrsc.org | rsc.orgrsc.org |

| Lipozyme TL IM (Thermomyces lanuginosus lipase) | Refined Bleached Deodorized Palm Olein, Refined Bleached Deodorized Palm Kernel Olein | Effective in producing medium-long-medium structured lipids in a solvent-free system. jmbfs.org | jmbfs.org |

Advanced Synthetic Techniques and Green Chemistry Integration

In line with the principles of green chemistry, several advanced synthetic techniques have been developed to improve the efficiency and environmental footprint of this compound synthesis.

Solvent-Free Reaction Systems

Conducting reactions without a solvent minimizes waste and reduces the environmental impact. The enzymatic synthesis of trimethylolpropane esters has been successfully carried out in solvent-free systems. researchgate.net For example, the synthesis of eugenyl acetate (B1210297) using Lipozyme TL IM was performed in a solvent-free system, achieving a high conversion yield. nih.gov Similarly, the transesterification of L-alpha-glycerophosphorylcholine and vinyl laurate catalyzed by Novozym® 435 was effective in a solvent-free environment. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate transesterification reactions, leading to shorter reaction times and potentially lower energy consumption. bohrium.comnih.govnih.gov This technique has been applied to the synthesis of trimethylolpropane triesters from camelina oil, achieving a high yield of 94.3% in a significantly reduced reaction time. bohrium.comnih.govnih.gov A novel microwave barrel reactor has also been developed and successfully used for the lipase-catalyzed synthesis of trimethylolpropane oleate (B1233923). rsc.orgrsc.org

Table 2: Research Findings on Microwave-Assisted Synthesis of Trimethylolpropane Esters

| Reactants | Catalyst | Optimal Conditions | Yield | Reference |

| Camelina Oil Fatty Acid Methyl Esters, Trimethylolpropane | Not specified | Reaction Time: 67.8 min, Catalyst Conc.: 1.4 wt%, Molar Ratio: 3.5 | 94.3% | bohrium.comnih.govnih.gov |

| Oleic Acid, Trimethylolpropane | Candida antarctica lipase | Not specified | Quantitative (96%) | rsc.orgrsc.org |

Ultrasonication-Aided Processes

Ultrasonication is another intensification technique that can enhance mass transfer and accelerate reaction rates in ester synthesis. It has been investigated for the production of trimethylolpropane triesters from rapeseed methyl ester, demonstrating a significant intensification of the process and reduced energy consumption. researchgate.net The application of ultrasound can improve the contact between reactants, which is particularly beneficial in mass-transfer-limited reactions. researchgate.net Studies on biodiesel production have shown that ultrasonication can significantly reduce reaction times and the amount of alcohol required. nih.gov

Purification Strategies for Enhanced Product Purity

Achieving high purity is crucial for the final application of this compound. Various purification methods are employed to remove unreacted starting materials, by-products, and catalysts.

Common purification strategies include:

Crystallization: This technique can be used to purify trimethylolpropane by crystallizing it from solvents like acetone (B3395972) and ether.

Vacuum Distillation: High vacuum distillation is an effective method for purifying trimethylolpropane and its derivatives. google.com

Molecular Distillation: This method is particularly useful for purifying trimethylolpropane fatty acid triesters, allowing for the recovery of excess fatty acid methyl esters and purification at lower temperatures. patsnap.com

Adsorption: Continuous regeneration adsorption processes can be used to remove impurities like micro solid particles and gelatinous substances from crude trimethylolpropane trioleate. google.com

Extraction and Washing: A multi-step process involving cross-current extraction with octanol (B41247) and washing with deionized water has been developed to increase the purity of di-trimethylolpropane to greater than or equal to 99.0%. google.com

Epoxidation Reactions

Epoxidation is a fundamental chemical transformation that introduces a three-membered cyclic ether, known as an oxirane or epoxide ring, at the site of a carbon-carbon double bond. masterorganicchemistry.com This reaction significantly alters the chemical reactivity of the molecule, converting the relatively inert double bonds of this compound into highly strained and reactive epoxide groups. masterorganicchemistry.com

Epoxidized this compound Synthesis

The synthesis of epoxidized this compound typically involves an in situ epoxidation method. researchgate.net This process utilizes a peracid, commonly peroxyformic acid or peroxyacetic acid, which is generated in the reaction mixture itself. researchgate.netresearchgate.net The standard procedure involves reacting this compound with a mixture of a carboxylic acid (formic acid or acetic acid) and hydrogen peroxide. researchgate.netbiointerfaceresearch.com A strong mineral acid, such as sulfuric acid, is often employed as a catalyst to accelerate the formation of the peracid. researchgate.netresearchgate.net

The reaction is typically carried out in a controlled temperature range to manage the exothermic nature of the epoxidation and to minimize side reactions. For instance, studies have shown that the reaction can be conducted at temperatures ranging from 30°C to 90°C. researchgate.net Higher temperatures generally lead to faster reaction rates, with maximum conversion to the oxirane ring achieved in a shorter time frame compared to lower temperatures. researchgate.net The progress of the epoxidation is monitored by tracking the decrease in the iodine value and the increase in the oxirane oxygen content of the product. researchgate.net Upon completion, the epoxidized product is purified to remove unreacted reagents and byproducts. biointerfaceresearch.com

| Parameter | Condition | Reference |

| Reactants | This compound, Formic/Acetic Acid, Hydrogen Peroxide | researchgate.netbiointerfaceresearch.com |

| Catalyst | Sulfuric Acid | researchgate.netresearchgate.net |

| Temperature | 30°C - 90°C | researchgate.net |

| Monitoring | Iodine Value, Oxirane Oxygen Content | researchgate.net |

Mechanisms of Oxirane Ring Formation

The mechanism of oxirane ring formation in the epoxidation of this compound follows the established pathway for the epoxidation of alkenes with peracids. The process can be broken down into two main steps:

Peracid Formation: The first step is the acid-catalyzed reaction between the carboxylic acid (e.g., formic acid) and hydrogen peroxide to form the corresponding peracid (e.g., peroxyformic acid). researchgate.netresearchgate.net

Epoxidation: The newly formed peracid then reacts with the carbon-carbon double bond of the oleate chains in the this compound molecule. researchgate.net This reaction is a concerted process where the peracid transfers an oxygen atom to the double bond, forming the oxirane ring and regenerating the carboxylic acid. researchgate.net The transition state for this reaction is often referred to as the "butterfly mechanism."

The presence of an inert solvent can sometimes be used to stabilize the epoxidized product and minimize the occurrence of side reactions, such as the opening of the oxirane ring. researchgate.net

Ring-Opening Reactions with Nucleophilic Reagents

The highly strained three-membered ring of the epoxidized this compound is susceptible to attack by various nucleophiles, leading to ring-opening and the formation of new functional groups. masterorganicchemistry.commdpi.com This reactivity is a cornerstone for further derivatization of the molecule. mdpi.com The ring-opening can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com

Reaction with Oleic Acid for Hyperbranching

A key application of the ring-opening reaction is the synthesis of hyperbranched polymers. In this process, the epoxidized this compound is reacted with oleic acid, which acts as the nucleophilic reagent. biointerfaceresearch.com The carboxylic acid group of oleic acid attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a hydroxyl group and an ester linkage. biointerfaceresearch.com This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (PTSA) or sulfuric acid. biointerfaceresearch.com The reaction is generally heated to facilitate the ring-opening process. biointerfaceresearch.com This step effectively adds more branches to the original this compound structure, contributing to the formation of a hyperbranched architecture. biointerfaceresearch.com

| Reactants | Catalyst | Outcome | Reference |

| Epoxidized this compound, Oleic Acid | p-Toluenesulfonic Acid (PTSA) or Sulfuric Acid | Ring-opening, formation of hydroxyl and ester linkages | biointerfaceresearch.com |

Acrylation for UV-Curable Derivatives

Another significant derivatization is the acrylation of epoxidized this compound to produce UV-curable oligomers. researchgate.net In this reaction, acrylic acid is used as the nucleophile to open the oxirane ring. researchgate.net The reaction results in the formation of an acrylate (B77674) ester and a secondary hydroxyl group. The successful acrylation is confirmed by monitoring the decrease in the acid value and the oxirane oxygen content. researchgate.net The resulting acrylated trimethylolpropane oleate possesses reactive acrylate groups that can undergo polymerization when exposed to ultraviolet (UV) radiation in the presence of a photoinitiator. researchgate.netnih.gov This property makes them valuable components in the formulation of UV-curable coatings, inks, and adhesives. mdpi.com

Formation of Hyperbranched Structures

The synthesis of hyperbranched polymers from this compound involves a multi-step process that leverages both epoxidation and subsequent ring-opening reactions. biointerfaceresearch.com The initial this compound serves as the core molecule. biointerfaceresearch.com

The process begins with the epoxidation of the double bonds in the oleate chains of this compound, as described in section 3.1.1. This creates reactive epoxide sites on the molecule. biointerfaceresearch.com

Following epoxidation, a ring-opening reaction is carried out using a nucleophile that also contains reactive sites for further branching. A common strategy is to use oleic acid as the nucleophile. biointerfaceresearch.com The reaction between the epoxidized this compound and oleic acid, catalyzed by an acid, leads to the formation of a more complex, branched structure with hydroxyl groups. biointerfaceresearch.com

This newly formed polyol can then be further esterified with additional oleic acid molecules, reacting with the newly created hydroxyl groups. This esterification step significantly increases the molecular weight and the degree of branching, ultimately leading to the formation of a hyperbranched polymer. biointerfaceresearch.com The structure of these hyperbranched products can be confirmed using spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. biointerfaceresearch.com

This synthetic route allows for the creation of highly branched, high-molecular-weight structures from a relatively simple starting material, offering potential applications in areas such as high-performance lubricants and coatings. biointerfaceresearch.comgoogle.com

Chemical Modifications and Derivatization of Trimethylolpropane Dioleate

Chemical Modifications and Derivatization

A significant derivatization is the synthesis of hyperbranched nonaoleate trimethylolpropane (NOTMP), a complex ester with enhanced lubricant properties. biointerfaceresearch.com This synthesis is a multi-step process that begins not with the dioleate, but with the closely related trioleate trimethylolpropane (TOTMP). biointerfaceresearch.com The process illustrates a pathway for creating highly branched polyol esters with improved performance characteristics such as a high viscosity index and excellent thermal stability. biointerfaceresearch.comijcce.ac.ir

The synthesis proceeds through the following key stages:

Esterification to TOTMP : Trimethylolpropane (TMP) is first fully esterified with oleic acid (OA), typically using a sulfuric acid catalyst, to produce trioleate trimethylolpropane (TOTMP). biointerfaceresearch.com This initial step yields the base tri-ester molecule. biointerfaceresearch.com

Epoxidation : The double bonds within the three oleic acid chains of TOTMP are then epoxidized. This reaction converts the unsaturated sites into reactive oxirane rings, forming epoxidized trioleate trimethylolpropane (ETOTMP). biointerfaceresearch.com

Ring-Opening : The epoxide rings of ETOTMP are subsequently opened. This is achieved through a reaction with oleic acid, which acts as a nucleophile, in the presence of a catalyst like p-toluene sulfonic acid (PTSA). This step creates new hydroxyl groups, resulting in trihydroxyhexaoleate trimethylolpropane (THHOTMP). biointerfaceresearch.com

Final Esterification : The newly formed hydroxyl groups on the THHOTMP molecule are then esterified with additional oleic acid. This final esterification step, catalyzed by sulfuric acid, yields the target hyperbranched nonaoleate trimethylolpropane (NOTMP). biointerfaceresearch.com

The resulting NOTMP molecule possesses a significantly higher molecular weight and a more complex, branched structure, leading to superior properties like a high viscosity index (237), low pour point (-34°C), and high flash point (320°C). biointerfaceresearch.com

Table 1: Synthesis Pathway of Nonaoleate Trimethylolpropane (NOTMP)

| Step | Reactants | Product | Key Transformation |

| 1 | Trimethylolpropane (TMP) + Oleic Acid (OA) | Trioleate Trimethylolpropane (TOTMP) | Formation of base tri-ester. biointerfaceresearch.com |

| 2 | TOTMP | Epoxidized TOTMP (ETOTMP) | Epoxidation of double bonds. biointerfaceresearch.com |

| 3 | ETOTMP + Oleic Acid | Trihydroxyhexaoleate TMP (THHOTMP) | Ring-opening of epoxides. biointerfaceresearch.com |

| 4 | THHOTMP + Oleic Acid | Nonaoleate Trimethylolpropane (NOTMP) | Esterification of new hydroxyls. biointerfaceresearch.com |

The incorporation of amine-ester monomers is a chemical modification strategy used to introduce nitrogen-containing functional groups into a polymer or molecule, which can enhance properties such as adhesion, curing speed, and surface activity. This is often achieved through reactions like Michael addition, where a primary or secondary amine reacts with an activated unsaturated ester, such as an acrylate (B77674). iaea.org

In the context of trimethylolpropane derivatives, research has documented the synthesis of tertiary amine derivatives through the Michael addition reaction of diethylamine (B46881) with trimethylolpropane triacrylate (TMPTA). iaea.org However, specific studies detailing the direct incorporation of amine-ester monomers into trimethylolpropane dioleate are not extensively covered in the available literature. The reactivity of the oleic acid double bond is generally lower than that of an acrylate, making such additions less straightforward.

Hydrogenation is a chemical process that adds hydrogen across double or triple bonds, effectively saturating them. In the context of lubricant base oils like polyol esters derived from unsaturated fatty acids, hydrogenation is a critical modification to improve thermo-oxidative stability. machinerylubrication.com The unsaturated C=C double bonds in the oleic acid chains of this compound are susceptible to oxidation, which can lead to polymerization, increased viscosity, and the formation of sludge and deposits at high temperatures. jdlubricant.com

Estolide formation is a unique reaction where the carboxylic acid group of one fatty acid molecule forms an ester linkage at a site of unsaturation on another fatty acid molecule, creating an oligomeric structure. researchgate.netresearchgate.net This process can significantly increase the viscosity and improve the lubricity of the resulting fluid.

Estolides can be synthesized from unsaturated fatty acids like oleic acid, often using a strong acid catalyst such as perchloric acid or sulfuric acid. researchgate.netresearchgate.net Given that this compound is composed of two oleic acid chains, it is a potential candidate for estolide formation. The reaction would proceed by linking the carboxylic acid of a free oleic acid molecule (or another fatty acid) to the double bond of the oleic acid moiety within the this compound structure. This process would create a more complex, higher molecular weight branched ester. Studies have successfully demonstrated the synthesis of complex estolides by reacting oleic acid with various saturated fatty acids, indicating the viability of this reaction pathway for oleic acid-containing compounds. researchgate.net

Degradation Mechanisms and Environmental Fate of Trimethylolpropane Dioleate

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of the ester bonds in trimethylolpropane (B17298) dioleate by water. This process can be significantly accelerated by the presence of enzymes, particularly esterases, and is influenced by environmental conditions such as water availability and pH.

Enzymatic Hydrolysis by Esterases

The breakdown of trimethylolpropane dioleate in biological systems is often mediated by enzymes. Esterases, such as lipases, are particularly effective at catalyzing the hydrolysis of the ester linkages within the molecule.

Studies on the enzymatic synthesis of trimethylolpropane esters, which is the reverse reaction of hydrolysis, provide insight into the degradation process. Immobilized lipases like Novozyme 435 and Lipozyme TL IM have been used to produce these esters from trimethylolpropane and fatty acids. ijcce.ac.irijcce.ac.ir These same enzymes can catalyze the reverse reaction, breaking down the ester back into its constituent alcohol and fatty acids. ijcce.ac.ir The efficiency of this enzymatic hydrolysis can be high, with studies on related esters showing significant conversion rates. For instance, in synthesis reactions, Novozyme 435 has demonstrated up to 99% conversion, indicating its high activity which also applies to the hydrolytic degradation pathway. ijcce.ac.ir

Influence of Water Activity and pH on Hydrolysis Kinetics

The rate of hydrolytic degradation is highly dependent on the presence of water (water activity) and the pH of the surrounding environment.

Water Activity: The presence of water is essential for hydrolysis to occur. Synthetic esters used in applications like hydraulic fluids are known to be susceptible to water contamination, which can lead to the creation of by-products and sludge, rendering the fluid inefficient. frontiersin.org For polyol esters, hydrolysis can be a significant degradation pathway, even at room temperature. researchgate.net Studies on other biodegradable polymers, such as poly(lactide-co-glycolide) (PLGA), have shown that residual water content significantly accelerates degradation. nih.gov An increase in water content from 0.2% to 0.4% led to a 45% reduction in the molecular weight of an acid-terminated PLGA after 30 minutes at 140°C, highlighting the critical role of water in catalyzed hydrolysis. nih.gov

pH: The pH level affects the rate of hydrolysis. Ester hydrolysis can proceed through acid-catalyzed, base-catalyzed (saponification), or pH-independent pathways. researchgate.net The specific kinetics are dependent on the chemical structure of the ester and the conditions. While specific data for this compound is limited, general principles indicate that both acidic and alkaline conditions can accelerate the breakdown of the ester bonds compared to a neutral pH.

| Parameter | Influence on Hydrolysis Rate | Key Findings |

|---|---|---|

| Enzymes (Esterases) | Significantly accelerates hydrolysis. | Lipases like Novozyme 435 are highly effective at catalyzing the cleavage of ester bonds. ijcce.ac.irijcce.ac.ir |

| Water Activity | Higher water content increases the rate of hydrolysis. | Water contamination is a known issue for ester-based fluids, leading to degradation. frontiersin.org Increased water content dramatically accelerates molecular weight reduction in similar polymers. nih.gov |

| pH | Both acidic and alkaline conditions can catalyze hydrolysis. | Ester hydrolysis rates are generally pH-dependent, with reaction pathways occurring under acidic, neutral, and basic conditions. researchgate.net |

Cleavage Products and their Subsequent Metabolic Fates

The hydrolytic cleavage of this compound breaks the two ester bonds, yielding the parent alcohol and fatty acids.

The primary cleavage products are:

Trimethylolpropane (TMP)

Oleic Acid

This is confirmed by studies on the decomposition of trimethylolpropane esters, which identify the corresponding carboxylic acid as a breakdown product. frontiersin.org Following cleavage, these products enter different metabolic pathways. Oleic acid is a common monounsaturated fatty acid that can be readily metabolized by many organisms through beta-oxidation for energy production. Trimethylolpropane's metabolic fate is less universally detailed, but as a small polyhydric alcohol, it is expected to be biodegradable.

Thermal Degradation Kinetics and Mechanisms

At elevated temperatures, such as those encountered in industrial applications, this compound can undergo thermal degradation. This process involves the breaking of covalent bonds, primarily through chain scission, leading to a reduction in molecular weight and the formation of volatile by-products.

Chain Scission Processes (e.g., Chain End Scission, Random Chain Scission)

Chain scission is a primary mechanism of thermal degradation for esters and polymers, resulting in the fragmentation of the molecule. tainstruments.com This process can occur through two main pathways:

Random Chain Scission: This involves the cleavage of bonds at random points along the polymer or large molecule's backbone. osti.gov Random chain scission is characteristic of oxidative degradation reactions and results in a rapid decrease in molecular weight. tainstruments.comosti.gov

Chain-End Scission: This process, also known as depolymerization, involves the sequential breaking of bonds at the end of a chain, often yielding monomer units. osti.gov

For related compounds like trimethylolpropane triacrylate (TMPTA), studies have shown that the degradation mechanism is temperature-dependent. researchgate.net In an inert atmosphere, chain-end scission is the dominant process at lower temperatures, while random chain scission governs the kinetics at higher temperatures. researchgate.net

| Scission Process | Description | Governing Conditions |

|---|---|---|

| Random Chain Scission | Cleavage of bonds at random locations in the molecule's backbone. osti.gov | Characteristic of oxidative degradation and higher temperature degradation in related TMP esters. researchgate.netosti.gov |

| Chain-End Scission | Sequential cleavage of bonds from the end of the molecule. osti.gov | Dominant at lower degradation temperatures for related TMP esters. researchgate.net |

Volatilization of Degradation By-products

The fragmentation of this compound during thermal degradation leads to the formation of smaller, more volatile molecules. The loss of these by-products through volatilization can be observed as a weight loss in thermogravimetric analysis (TGA). frontiersin.org

During the thermo-oxidative degradation of similar acrylic polymers, the volatilized species can include a range of compounds such as water, carbon dioxide, hydrocarbons, and alcohols. researchgate.net In some cases, the apparent increase in viscosity or weight loss of a lubricant at high temperatures can be incorrectly attributed solely to chemical degradation when it is, in fact, due to the evaporation of these lighter components. frontiersin.org At extremely high temperatures (350-700°C), the decomposition of lubricants containing trimethylolpropane and phosphorus-based additives can even form neurotoxic substances like trimethylolpropane phosphate (B84403). frontiersin.org

Thermo-Oxidative Degradation Pathways

The presence of oxygen significantly alters the degradation pathway of this compound, leading to thermo-oxidative degradation. This process is generally more complex than thermal decomposition and occurs at lower temperatures.

A primary step in the thermo-oxidative degradation of organic materials, including esters, is the formation of hydroperoxides. researchgate.netmdpi.com The process is initiated by the formation of free radicals on the molecule, which then react with oxygen to form peroxy radicals (ROO•). mdpi.com These peroxy radicals can abstract a hydrogen atom from another molecule to form hydroperoxides (ROOH) and a new free radical, thus propagating a chain reaction. mdpi.com

The oxidative stability of this compound is intrinsically linked to the chemical structure of its fatty acid chains. The "oleate" portion of the name signifies that it is derived from oleic acid, which is a monounsaturated fatty acid containing one carbon-carbon double bond (C=C). mdpi.com The presence of these unsaturated bonds is a key factor in the compound's susceptibility to oxidation. mdpi.comsmarteureka.comuwo.ca

The carbon atoms adjacent to the double bonds (allylic positions) have weaker carbon-hydrogen (C-H) bonds, making them more susceptible to hydrogen abstraction and the initiation of the autoxidation chain reaction. mdpi.com Consequently, higher levels of unsaturation in the fatty acid chains lead to lower thermo-oxidative stability. mdpi.comsmarteureka.com Studies on various trimethylolpropane esters derived from different vegetable oils have consistently shown that oxidative stability is compromised by the presence of unsaturated alkyl chains. smarteureka.comresearchgate.net To improve stability, chemical modifications like epoxidation are sometimes employed to eliminate the C=C double bonds in the ester's structure. uwo.ca Therefore, the inherent unsaturation in the dioleate component of this compound makes it prone to oxidative degradation.

The thermo-oxidative degradation of complex esters and related polymers is not a single event but rather a multi-stage process. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of related highly cross-linked acrylic polymers in the presence of air reveals multiple degradation steps, in contrast to fewer steps typically observed in an inert atmosphere. researchgate.netresearchgate.net

For these related polymers, the degradation in air often occurs in three main stages. researchgate.net The first stage involves the formation of peroxides, as previously discussed. researchgate.net The subsequent stages involve the decomposition of these hydroperoxides, which leads to random chain scission and the volatilization of smaller molecules such as water, carbon dioxide, and various organic fragments. researchgate.net This multi-step degradation is characterized by distinct peaks in derivative thermogravimetric (DTG) curves, with each peak corresponding to a specific phase of the degradation process. researchgate.net This complex, multi-stage pathway underscores the variety of chemical reactions occurring during the thermo-oxidative breakdown of the ester.

Comparative Analysis of Degradation Profiles across Polyol Esters

Polyol esters are a class of synthetic lubricants known for their inherent stability and consistent physical properties. researchgate.net However, their structure also makes them susceptible to degradation under certain conditions. While they are generally considered to be more thermally stable than mineral oils, their persistence in the environment is largely dictated by their susceptibility to hydrolysis and biodegradation. researchgate.net

The degradation of polyol esters involves a complex series of reactions. researchgate.net When exposed to oxygen, especially at elevated temperatures, they undergo free-radical chain reactions. researchgate.netncsu.edu In the environment, a primary degradation mechanism is hydrolysis, which breaks the ester linkage. This can be followed by the biodegradation of the resulting components. The rate of degradation can vary between different polyol esters based on their specific molecular structure, such as the type of polyol used and the chain length of the fatty acids. Studies on related polyesters show that enzymatic degradation is a key factor, with enzymes having esterase activity being particularly effective. url.edu The inclusion of different chemical groups, like amino acids, can alter the degradation rates. url.edu

A comparative analysis of the degradation profiles of various polyol esters highlights these structural influences. For example, neopentyl polyol esters are considered more thermally stable due to the absence of a labile hydrogen on the β-carbon. nist.gov However, this thermal stability does not directly translate to environmental persistence, where biodegradation is a more significant factor. The following table provides a qualitative comparison of the expected biodegradability of several polyol esters based on general structural principles.

| Polyol Ester | Polyol Component | Fatty Acid Component | Expected Relative Biodegradability | Rationale |

| This compound | Trimethylolpropane | Oleic Acid (C18:1) | High | Open structure with two ester groups; oleic acid is an unsaturated fatty acid, often more susceptible to initial oxidation and microbial attack compared to saturated counterparts. |

| Trimethylolpropane Trioleate | Trimethylolpropane | Oleic Acid (C18:1) | High | Similar to the dioleate, but with three ester groups, potentially offering more sites for enzymatic hydrolysis. |

| Pentaerythritol Tetraoleate | Pentaerythritol | Oleic Acid (C18:1) | Moderate to High | Higher molecular weight and more sterically hindered due to four ester groups around a central carbon, which may slightly slow the initial rate of hydrolysis compared to less hindered esters. |

| Neopentyl Glycol Dioleate | Neopentyl Glycol | Oleic Acid (C18:1) | High | Relatively simple structure with two primary ester groups, expected to be readily accessible to hydrolytic enzymes. |

Note: This table is illustrative and based on general principles of ester biodegradability. Actual rates can vary significantly based on specific environmental conditions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of trimethylolpropane (B17298) dioleate, which is synthesized through the esterification of trimethylolpropane and oleic acid. biointerfaceresearch.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique used to identify the functional groups present in trimethylolpropane dioleate and to monitor the progress of its synthesis. The synthesis of trimethylolpropane esters involves the reaction of the hydroxyl (-OH) groups of trimethylolpropane with the carboxyl groups of fatty acids. asianpubs.org

The FTIR spectrum of the parent compound, trimethylolpropane, exhibits a prominent broad absorption band corresponding to the O-H stretching of its hydroxyl groups. researchgate.netresearchgate.net In the spectrum of this compound, the disappearance or significant reduction of this O-H band, coupled with the appearance of a strong absorption peak characteristic of the ester carbonyl group (C=O) stretching, confirms the esterification process. researchgate.net Additionally, the presence of peaks corresponding to C-O-C stretching further verifies the formation of the ester linkage. researchgate.net

A comparison of the FTIR spectra of trimethylolpropane and its ester derivatives reveals these key transformations. For instance, research on canola oil-derived trimethylolpropane esters shows the characteristic FTIR spectra of the starting materials and the final product, highlighting the changes in functional groups. researchgate.net

Table 1: Key FTIR Absorption Bands for Trimethylolpropane and its Oleate (B1233923) Esters

| Functional Group | Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| O-H Stretch (Alcohol) | Broad peak ~3400 | Trimethylolpropane |

| C=O Stretch (Ester) | ~1734 - 1740 | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the atomic framework of this compound, allowing for unambiguous structural confirmation.

¹H NMR (Proton NMR) spectroscopy is used to identify the different types of protons and their neighboring environments within the molecule. In the synthesis of this compound from trimethylolpropane and oleic acid, the signals corresponding to the protons of the oleic acid chain and the trimethylolpropane backbone can be identified. biointerfaceresearch.com The chemical shifts and splitting patterns of the protons adjacent to the ester linkages provide definitive evidence of the ester formation.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The downfield shift of the carbonyl carbon signal is a clear indicator of the ester group. The spectra of the starting material, trimethylolpropane, and the final ester product show distinct differences that confirm the successful synthesis. researchgate.net

For example, in the ¹³C NMR spectrum of a trimethylolpropane ester, a signal around 77.25 ppm is often attributed to the solvent, CDCl3. researchgate.net The interpretation of both ¹H and ¹³C NMR data is crucial for verifying the expected structure of the synthesized ester. biointerfaceresearch.comresearchgate.net

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for determining the purity and compositional makeup of this compound products, which often contain a mixture of mono-, di-, and triesters. asianpubs.org

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying the different components in a trimethylolpropane ester mixture. asianpubs.org Due to the relatively low volatility of these esters, high-temperature capillary columns are often employed. asianpubs.orgresearchgate.net

In the analysis of trimethylolpropane esters, the sample is often derivatized to improve separation and detection. asianpubs.org Silylation, for instance, replaces the polar hydroxyl groups in unreacted or partially reacted esters with methylsilyl groups, enhancing their volatility and chromatographic performance. asianpubs.org The retention times of the different esters (monooleate, dioleate, and trioleate) allow for their identification and quantification. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing analytes, enabling accurate determination of the composition. nih.gov

Research has shown that GC-FID can effectively separate and analyze trimethylolpropane fatty acid triesters, with methods developed for good precision and reproducibility. researchgate.net The development of rapid GC-FID methods is also a focus, optimizing columns and inlet liners to achieve sufficient sensitivity for trace analysis. nih.gov

Gel Permeation Chromatography (GPC) for Polymerized Derivatives

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.org While not typically used for the direct analysis of simple this compound, it becomes highly relevant for the characterization of its polymerized or hyperbranched derivatives. biointerfaceresearch.comwikipedia.org

In the synthesis of advanced biolubricants, trimethylolpropane trioleate can be chemically modified to create hyperbranched structures. biointerfaceresearch.com GPC is instrumental in analyzing the molecular weight and molecular weight distribution of these resulting polymers. researchgate.net The technique separates larger molecules, which elute first, from smaller molecules that can enter the pores of the column's gel particles. wikipedia.orgalfa-chemistry.com This allows for the assessment of the success of polymerization and the characterization of the resulting polymeric products. researchgate.net

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are critical for evaluating the thermal and oxidative stability of this compound, which is a key performance parameter for its use as a lubricant.

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are commonly used methods. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com It provides information on the decomposition temperature of the material. Studies on trimethylolpropane esters have shown that they possess high thermal resistance, with onset temperatures for decomposition often being quite high. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. mdpi.com It can detect exothermic or endothermic events such as phase transitions or decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com It is used to determine the heat of reactions and to study the oxidative stability of lubricants. researchgate.net The oxidation onset temperature, determined by DSC, is a crucial parameter for evaluating the performance of antioxidants in trimethylolpropane trioleate. researchgate.net

Kinetic analysis of the data obtained from these thermal methods can be used to calculate the activation energy of the thermal-oxidative degradation reactions, providing further insight into the stability of the lubricant. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Trimethylolpropane | TMP |

| This compound | |

| Oleic acid | OA |

| Trimethylolpropane trioleate | TOTMP |

| Trimethylolpropane monooleate | |

| Canola oil trimethylolpropane ester | COTMP |

| Trimethylolpropane tris(3-mercaptopropionate) | |

| Di(trimethylolpropane) | |

| Triethylamine | TEA |

| Diisopropylamine | DIPA |

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. mt.comnih.gov In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere. mt.com

For this compound, TGA is employed to identify the onset temperature of decomposition, which signifies its thermal stability. The analysis reveals the temperature ranges over which significant mass loss occurs, corresponding to the volatilization or breakdown of the compound. mt.comncsu.edu The process generally involves an initial stage of moisture or volatile impurity removal, followed by the primary decomposition of the ester structure at higher temperatures. nih.gov

The resulting TGA curve, a plot of mass versus temperature, shows distinct steps for each decomposition event. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, presents these events as peaks, allowing for a more precise determination of the temperatures at which the rate of mass loss is at its maximum. mt.com The atmosphere in which the TGA is conducted (e.g., inert nitrogen or oxidative air) significantly influences the decomposition pathway and the resulting char yield.

| Parameter | Description | Typical Observation |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant thermal degradation begins. | Indicates the upper-temperature limit for the stable use of the compound. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs, identified from the DTG curve. | Provides insight into the kinetics of the primary decomposition reaction. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis. | Reflects the amount of non-volatile residue or char formed during decomposition. |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tudelft.nltainstruments.comnih.gov This allows for the characterization of phase transitions such as melting, crystallization, and glass transitions. tainstruments.comnih.gov

When analyzing this compound, DSC can reveal its melting point and crystallization temperature, providing information about its physical state over a range of temperatures. tainstruments.com The energy absorbed or released during these transitions, known as the enthalpy of fusion or crystallization, can also be quantified. tudelft.nlnih.gov These parameters are critical for understanding the compound's behavior in applications where temperature fluctuations are common.

Furthermore, DSC can be used to study the energetics of chemical reactions, such as oxidation. tainstruments.com The onset temperature of an exothermic oxidation peak can indicate the oxidative stability of the this compound. By comparing the DSC thermograms of the pure compound with those containing antioxidants, the effectiveness of the additives can be evaluated. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for understanding the low-temperature flexibility and behavior of the material. tainstruments.comnih.gov |

| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. tainstruments.com | Defines the upper limit of the solid-state application and the point of phase change to a liquid. |

| Crystallization Temperature (Tc) | The temperature at which a liquid crystallizes upon cooling. tainstruments.com | Provides information on the cooling behavior and solidification of the compound. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the substance. tainstruments.com | Quantifies the energy needed to overcome the intermolecular forces in the crystalline structure. |

| Oxidation Onset Temperature (OOT) | The temperature at which oxidation begins, observed as an exothermic event. | A measure of the compound's resistance to oxidative degradation. tainstruments.com |

Tribological Characterization Approaches

The tribological properties of this compound, which pertain to friction, wear, and lubrication, are critical for its performance in various applications. Several established methods are used to assess these characteristics without delving into specific quantitative values.

Frictional Behavior Assessment under Different Lubrication Regimes (Boundary, Mixed, Fluid Film)

The frictional behavior of this compound is evaluated across different lubrication regimes to understand its performance under varying operating conditions. researchgate.netuitm.edu.my These regimes are defined by the degree of separation between two sliding surfaces.

Boundary Lubrication: In this regime, the surfaces are in significant contact, and the lubricating film is very thin. numberanalytics.com The frictional properties are primarily dictated by the chemical interaction of the lubricant with the surfaces.

Mixed Lubrication: This is an intermediate regime where the load is supported by both the lubricant film and asperity contact between the surfaces. numberanalytics.com

Fluid Film (Hydrodynamic/Elastohydrodynamic) Lubrication: Here, the surfaces are completely separated by a continuous lubricant film. numberanalytics.com The friction is determined by the viscous shear of the lubricant.

The assessment involves measuring the coefficient of friction as a function of parameters like speed, load, and temperature to map out the transitions between these regimes. researchgate.netuitm.edu.my

Stribeck Curve Analysis for Tribological Performance

The Stribeck curve is a fundamental tool in tribology for visualizing the frictional behavior of a lubricated contact. numberanalytics.com It plots the coefficient of friction against a dimensionless parameter that combines viscosity, speed, and load. utcluj.ro The characteristic shape of the Stribeck curve illustrates the transitions between the boundary, mixed, and hydrodynamic lubrication regimes. numberanalytics.comlsu.edu

For this compound, Stribeck curve analysis provides a comprehensive overview of its tribological performance. researchgate.net By generating Stribeck curves under different conditions, one can assess how factors like temperature and the addition of performance-enhancing additives influence the frictional characteristics and the transitions between lubrication regimes. researchgate.net

Pin-on-Disk Tribometry

Pin-on-disk tribometry is a widely used and standardized method for characterizing the friction and wear properties of materials and lubricants. koehlerinstrument.comrtec-instruments.com The setup consists of a stationary pin that is brought into contact with a rotating disk. koehlerinstrument.com A known normal load is applied to the pin, and the frictional force is measured as the disk rotates. researchgate.net

In the context of this compound, a pin-on-disk tribometer is used to simulate sliding contact and measure the coefficient of friction and wear rate of the contacting surfaces when lubricated with the compound. researchgate.netuitm.edu.my This method allows for the evaluation of the lubricant's performance under controlled conditions of load, speed, and temperature. tribotechnic.com The wear on both the pin and the disk can be quantified after the test to assess the anti-wear properties of the this compound.

Rheological Characterization of Fluid Dynamics

The rheological properties of this compound describe its flow and deformation behavior under applied stress. These characteristics are essential for understanding its performance as a fluid in applications such as lubricants and hydraulic fluids.

Surface and Microstructural Analysis (if applicable to modified forms or applications)

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the topography of worn surfaces. It offers high-magnification images that reveal details of wear tracks, the presence of debris, and the nature of surface damage. When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the surface, identifying the composition of any deposited films or contaminants. This is particularly useful for understanding the chemical interactions between the lubricant and the metal surfaces.

Atomic Force Microscopy (AFM) is another powerful technique for surface characterization at the nanoscale. mdpi.com AFM provides three-dimensional images of the surface with extremely high resolution, allowing for the quantification of parameters such as surface roughness. mdpi.comresearchgate.net This is crucial for assessing the smoothness of the lubricating film and the extent of surface wear.

In the context of lubricants based on trimethylolpropane esters, these analytical methods are instrumental in evaluating their performance. For instance, studies on Trimethylolpropane trioleate (TMPO) as a lubricant additive have utilized microscopy to measure wear scar diameters on steel surfaces after tribological testing. researchgate.net These measurements provide a quantitative assessment of the lubricant's anti-wear properties.

Research has shown that the addition of even small percentages of TMPO to base oils can significantly reduce wear. For example, a study demonstrated a notable reduction in wear scar diameter when a polyalphaolefin (PAO) base oil was blended with 5% TMPO. researchgate.net The analysis of the worn surfaces often reveals the formation of a protective tribofilm, which is responsible for the enhanced lubrication. The characteristics of this film, including its thickness and composition, are critical to its performance.

The following table summarizes findings from various studies on the surface and microstructural analysis of surfaces lubricated with trimethylolpropane ester-based lubricants. It is important to note that the specific values can vary significantly depending on the test conditions (e.g., load, speed, temperature, and specific materials of the interacting surfaces) and the formulation of the lubricant.

Table 1: Surface and Microstructural Analysis of Surfaces Lubricated with Trimethylolpropane Ester-Based Lubricants

| Lubricant Formulation | Analytical Technique | Parameter Measured | Result | Reference |

| Trimethylolpropane Trioleate (TMPO) Grease with PTFE | Optical Microscopy | Ball Scar Diameter (no current) | Smaller than grease with 2A current | frontiersin.org |

| Trimethylolpropane Trioleate (TMPO) Grease with PTFE | Optical Microscopy | Wear Track Width (no current) | Narrower than grease with 2A current | frontiersin.org |

| Polyalphaolefin (PAO) + 5% Trimethylolpropane Trioleate | Optical Microscopy | Wear Scar Diameter Reduction | ~39.65% reduction compared to neat PAO | researchgate.netmdpi.combiointerfaceresearch.com |

| Trimethylolpropane Trioleate (TMPO) based lube with sulfurized additives | Optical Microscopy, EDS | Surface Morphology | Formation of a protective film layer | researchgate.net |

| Trimethylolpropane Trioleate (TMPO) with hexagonal boron nitride nanoparticles | SEM, EDX | Nanoparticle Morphology & Purity | Disk-like morphology, ~99% purity | mdpi.com |

| Palm Oil-based Trimethylolpropane Ester | SEM, X-ray Photoelectron Spectroscopy | Worn Surface Morphology and Elemental States | Examination of lubricated steel balls | mdpi.com |

| Trimethylolpropane Triheptanoate (TMPTH) vapor-deposited film | Friction Tests | Lubrication Properties | Controlled by temperature, exposure time, and vapor concentration | researchgate.net |

Detailed research findings indicate that the effectiveness of trimethylolpropane ester-based lubricants is closely linked to their ability to form stable and protective films on metal surfaces. The chemical structure of the ester, with its polar groups, promotes adsorption onto the surface, creating a barrier that reduces friction and wear. biointerfaceresearch.com The analysis of these films and the underlying surfaces provides the data necessary to optimize lubricant formulations for specific applications, ensuring enhanced performance and longevity of mechanical components.

Research Applications of Trimethylolpropane Dioleate and Its Derivatives

Biolubricant Formulations and Performance Enhancement

Trimethylolpropane (B17298) dioleate (TMPDO) and its derivatives are gaining significant attention in the field of lubricant technology, primarily due to their favorable environmental profile and promising performance characteristics. As the demand for sustainable and high-performance lubricants grows, researchers are extensively exploring the potential of these bio-based esters in various applications.

Trimethylolpropane esters, including TMPDO, are increasingly utilized as base stocks in the formulation of biodegradable lubricants. uitm.edu.myfrontiersin.org These esters are synthesized through the esterification of trimethylolpropane, a polyol, with fatty acids, often derived from vegetable oils like palm or rapeseed. uitm.edu.mybibliotekanauki.pluctm.edu The resulting TMP esters exhibit several desirable properties for lubricants, including good thermal and oxidative stability, a high viscosity index, and excellent lubricity. researchgate.netasianpubs.org

The structure of TMP esters, which lacks the β-hydrogen atoms found in natural triglycerides, contributes to their enhanced thermal stability. analis.com.my This structural advantage prevents the fragmentation and polymerization reactions that can lead to increased viscosity and deposit formation at high temperatures. analis.com.my Research has shown that TMP esters derived from various vegetable oils, such as cottonseed, palm, and sunflower, can be viable alternatives to conventional mineral oil-based lubricants. researchgate.netresearchgate.netmytribos.org

For instance, trimethylolpropane trioleate (TMPTO), a close derivative of TMPDO, has been highlighted as a high-performance base fluid for industrial applications like hydraulic fluids and metalworking fluids. researchgate.netresearchgate.net Studies have demonstrated that TMP-based lubricants can possess high flash points, low pour points, and high viscosity indexes, making them suitable for a wide range of operating temperatures. asianpubs.orgbiointerfaceresearch.comijcce.ac.ir The biodegradability of these esters further enhances their appeal as environmentally friendly lubricants. uitm.edu.myresearchgate.net

The synthesis process of TMP esters can be optimized to maximize the yield of the desired product, such as triesters, which generally exhibit superior high-temperature properties compared to monoesters and diesters. uctm.eduaip.org Both chemical and enzymatic catalysis methods have been explored for the synthesis, with each offering distinct advantages. bibliotekanauki.plijcce.ac.ir The choice of fatty acid source also plays a crucial role in determining the final properties of the biolubricant. researchgate.net

Interactive Table: Properties of Trimethylolpropane Esters as Biolubricant Base Stocks

| Property | Reported Value/Finding | Source(s) |

|---|---|---|

| Thermal Stability | Enhanced due to the absence of β-hydrogen atoms. analis.com.my | analis.com.my |

| Viscosity Index (VI) | High VI reported for various TMP esters. researchgate.netasianpubs.orgijcce.ac.ir | researchgate.netasianpubs.orgijcce.ac.ir |

| Flash Point | High flash points, often exceeding 200°C. researchgate.netasianpubs.orgbiointerfaceresearch.comijcce.ac.ir | researchgate.netasianpubs.orgbiointerfaceresearch.comijcce.ac.ir |

| Pour Point | Low pour points, indicating good low-temperature performance. biointerfaceresearch.comijcce.ac.ir | biointerfaceresearch.comijcce.ac.ir |

| Biodegradability | Recognized as biodegradable and environmentally friendly. uitm.edu.myresearchgate.net | uitm.edu.myresearchgate.net |

| Synthesis Yield | Optimization of reaction conditions can lead to high yields of triesters. uctm.eduaip.org | uctm.eduaip.org |

Research has shown that blending TMP trioleate with PAO can increase the viscosity index of the base oil. researchgate.net Tribological studies have revealed that such blends can reduce friction and wear compared to the neat PAO. researchgate.netutm.my For example, a blend containing 5% TMP trioleate was found to potentially decrease friction power and wear scar diameter significantly. researchgate.net This improvement is attributed to the synergistic effect of the TMP ester, which enhances the friction-modifying properties of the blend, particularly in the mixed and boundary lubrication regimes. researchgate.net

The polarity of synthetic esters like TMPDO allows them to function effectively as wear reducers in low-polarity base oils such as mineral oils and PAOs. utm.my This characteristic enables them to form protective films on metal surfaces, mitigating wear under boundary lubrication conditions. utm.my Studies have also explored the use of TMP esters in combination with other additives to further enhance lubricant performance. google.com

The versatility of TMP esters as additives extends to various applications, including engine oils and hydraulic fluids. frontiersin.orgresearchgate.net Their ability to improve lubricity, reduce wear, and enhance viscosity characteristics makes them a valuable component in the formulation of high-performance and environmentally considerate lubricants. frontiersin.org

The tribological performance of trimethylolpropane dioleate and its derivatives has been a key area of research, with studies focusing on their behavior under various lubrication regimes. uitm.edu.my Understanding how these biolubricants perform from boundary to hydrodynamic lubrication is crucial for their application in real-world systems like automotive engines. uitm.edu.my

Molecular dynamics simulations have been employed to investigate the tribological properties of polyol esters, including those based on trimethylolpropane, at the molecular level. nih.govscielo.br These simulations provide insights into the interaction between the lubricant molecules and metal surfaces under different operating conditions of temperature, pressure, and sliding velocity. nih.govscielo.br Results from such studies indicate that factors like shear rate significantly influence the friction coefficient. scielo.br At lower temperatures and pressures, higher friction coefficients have been observed, while at higher temperatures and velocities, the lubricant can perform exceptionally well with lower friction. nih.gov

Experimental studies using tribometers, such as the pin-on-disk configuration, have been conducted to characterize the frictional behavior of TMP oleate (B1233923). uitm.edu.my These investigations have explored its performance across different lubrication regimes, providing valuable data for its potential use in automotive applications. uitm.edu.my The load-carrying capacity of palm oil-derived TMP esters has been found to be superior to that of polyalphaolefin (PAO), a common synthetic base oil. uitm.edu.my

The effectiveness of a lubricant is often depicted by the Stribeck curve, which illustrates the relationship between the friction coefficient and the Hersey number (a parameter combining viscosity, speed, and load). researchgate.net Studies on blends of TMP trioleate with PAO have utilized Stribeck-type analysis to assess their tribological influence across different lubrication regimes. researchgate.net These studies have shown that the addition of TMP trioleate can delay the onset of the boundary lubrication regime, indicating improved film-forming ability. researchgate.net

The performance of biolubricants derived from trimethylolpropane esters is significantly influenced by the composition of the fatty acids used in their synthesis. researchgate.netresearchgate.net The chain length, degree of unsaturation, and branching of the fatty acid molecules all play a crucial role in determining the physicochemical and tribological properties of the final lubricant. researchgate.netresearchgate.net

Monounsaturated fatty acids, such as oleic acid, are often favored for producing biolubricants with a good balance of properties. analis.com.myresearchgate.net Oils with a high percentage of oleic acid tend to exhibit low friction coefficients and wear rates because oleic acid can form a dense and protective monolayer on metal surfaces. researchgate.net This minimizes asperity contact and provides good thermal-oxidative stability. researchgate.net In contrast, polyunsaturated fatty acids, like linoleic acid, have more double bonds, which can negatively impact oxidative stability. researchgate.net

Saturated fatty acids, on the other hand, offer high oxidative stability due to the absence of double bonds, but they can have poor low-temperature properties. researchgate.net Therefore, an optimal balance between saturated and unsaturated fatty acids is often sought in lubricant formulations. researchgate.net The use of shorter-chain fatty acids can lead to the formation of a highly oriented adsorbed film on surfaces, resulting in improved lubrication. researchgate.net

The selection of feedstock for biolubricant synthesis is, therefore, heavily dependent on its fatty acid profile. researchgate.net For instance, vegetable oils with high oleic acid content are considered excellent candidates for creating substitutes for conventional mineral oil-based lubricants. aip.org The esterification of these fatty acids with polyols like trimethylolpropane allows for the tailoring of lubricant properties to meet specific application requirements. analis.com.myaip.org

The integration of nanoparticles into this compound-based lubricants has emerged as a promising strategy to further enhance their tribological properties. researchgate.netresearchgate.net Various nanoparticles, including hexagonal boron nitride (h-BN), graphene, titanium dioxide (TiO2), and copper oxide (CuO), have been investigated as additives to reduce friction and wear. researchgate.netnih.govtandfonline.com